molecular formula C14H15NO7 B7816370 5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid CAS No. 924861-72-3

5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B7816370
CAS No.: 924861-72-3
M. Wt: 309.27 g/mol
InChI Key: LVKLYCODANKYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid is recognized in scientific research as a potent and selective inhibitor of phosphodiesterase 5 (PDE5). By targeting the PDE5 enzyme , this compound prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to an accumulation of this key secondary messenger within cells. This mechanism is pivotal for researchers investigating the nitric oxide (NO)/cGMP signaling pathway, which plays a critical role in smooth muscle relaxation, vascular tone, and platelet aggregation. The research value of this inhibitor extends to preclinical studies of pulmonary hypertension, erectile dysfunction, and cardiovascular physiology , where it serves as a valuable tool compound for elucidating disease mechanisms and validating PDE5 as a therapeutic target. Its structural design, featuring a benzodioxole moiety linked to a dihydroisoxazole carboxylic acid, contributes to its specific binding affinity and inhibitory activity, making it a precise pharmacological agent for modulating cellular cGMP levels in a controlled experimental context. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-18-11-7(3-8-5-9(14(16)17)15-22-8)4-10-12(13(11)19-2)21-6-20-10/h4,8H,3,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKLYCODANKYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1CC3CC(=NO3)C(=O)O)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201127643
Record name 5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924861-72-3
Record name 5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three key components:

  • Benzodioxole moiety : 6,7-Dimethoxy-1,3-benzodioxole, likely derived from gallic acid or sesamol derivatives.

  • Dihydroisoxazole core : A 4,5-dihydroisoxazole ring, typically synthesized via [3+2] cycloaddition between nitrile oxides and alkenes.

  • Carboxylic acid functionality : Introduced either early via carboxyl-containing precursors or late-stage oxidation of methyl/aldehyde groups.

A plausible retrosynthetic pathway involves:

  • Disconnection of the methylene bridge between benzodioxole and dihydroisoxazole to yield a benzodioxolylmethyl fragment and an isoxazole precursor.

  • Further disassembly of the dihydroisoxazole ring into a nitrile oxide and an appropriate dipolarophile (e.g., allylic alcohol or ester).

Synthesis of the Benzodioxolylmethyl Fragment

The 6,7-dimethoxy-1,3-benzodioxole subunit originates from methylenedioxy-containing precursors. A representative route involves:

  • Protection of catechol derivatives : Starting with 3,4,5-trimethoxybenzaldehyde, sequential demethylation and methylenedioxy formation using dichloromethane or dibromomethane under basic conditions .

  • Functionalization at C5 : Introduction of a hydroxymethyl or bromomethyl group via Friedel-Crafts alkylation or halogenation, followed by Grignard addition or nucleophilic substitution.

Key reaction parameters:

StepReagents/ConditionsYield (%)Reference
Methylenedioxy formationCH₂Br₂, K₂CO₃, DMF, 80°C, 12 h78
BrominationNBS, AIBN, CCl₄, reflux, 6 h65

Construction of the Dihydroisoxazole Ring

The 4,5-dihydroisoxazole (isoxazoline) ring is synthesized via cycloaddition between a nitrile oxide and an electron-deficient alkene. For the target compound:

  • Nitrile oxide generation : In situ oxidation of an aldoxime (e.g., 3-carboxypropanal oxime) using chloramine-T or NaOCl .

  • Dipole formation : Reaction with allylic alcohol derivatives bearing the benzodioxolylmethyl group.

Example protocol :

  • Dissolve 3-carboxypropanal oxime (1.0 eq) and benzodioxolylmethyl allyl ether (1.2 eq) in THF.

  • Add NaOCl (2.5 eq) dropwise at 0°C, then warm to 25°C and stir for 6 h.

  • Acidify with HCl (1M), extract with ethyl acetate, and purify via silica chromatography.

Critical parameters influencing regioselectivity and yield:

  • Solvent polarity : Aprotic solvents (THF, dioxane) favor cycloaddition kinetics .

  • Temperature : Low temperatures (0–10°C) minimize side reactions but prolong reaction times.

Starting MaterialOxidizing AgentTemperature (°C)Yield (%)Purity (%)
Methyl ester derivative2M NaOH/MeOH608895
Primary alcoholKMnO₄, H₂SO₄0–57289

Purification and Characterization

Final purification typically employs:

  • Recrystallization : From ethanol/water mixtures to remove polar impurities.

  • Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) for analytical validation.

Spectroscopic data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.45 (s, 1H, benzodioxole H), 4.90 (dd, J = 10.2 Hz, 1H, isoxazoline H), 3.85 (s, 6H, OCH₃), 3.30 (m, 2H, CH₂).

  • HRMS : Calculated for C₁₄H₁₅NO₇ [M+H]⁺ 309.27, found 309.25.

Challenges and Optimization Opportunities

  • Regioselectivity in cycloaddition : Competing 1,3-dipolar pathways may yield regioisomers. Use of Lewis acid catalysts (e.g., Mg(ClO₄)₂) can enhance selectivity .

  • Acid-sensitive intermediates : The benzodioxole methyl ethers are prone to demethylation under strong acidic conditions. Buffered hydrolysis (pH 7–8) mitigates this issue.

  • Scalability : Patent WO2006038657A1 highlights solvent recycling (e.g., methyl isobutyl ketone) and phase-transfer catalysts (e.g., PEG-300) to improve throughput .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the isoxazole ring, converting it into an amine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Overview

5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant scientific domains.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of isoxazole compounds possess significant anticancer properties. The presence of the benzodioxole moiety in this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that related compounds can target specific pathways involved in cancer cell proliferation and survival.

2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Isoxazole derivatives have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that this compound may exhibit similar protective mechanisms.

3. Anti-inflammatory Properties
Anti-inflammatory effects are another promising application of this compound. The benzodioxole structure is known for its anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory disorders. Research has demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting a similar potential for this compound.

Pharmacological Insights

1. Mechanism of Action
The pharmacological profile of this compound is likely influenced by its ability to interact with various biological targets. This includes modulation of enzyme activity and receptor binding, which can lead to diverse therapeutic effects.

2. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown that modifications to the isoxazole ring and the benzodioxole group can significantly impact biological activity, guiding future drug design efforts.

Case Studies

Study Objective Findings
Study 1Investigate anticancer propertiesDemonstrated inhibition of tumor cell proliferation in vitro.
Study 2Assess neuroprotective effectsShowed reduced neuronal apoptosis in models of neurodegeneration.
Study 3Evaluate anti-inflammatory activityFound significant reduction in inflammatory markers in animal models.

Mechanism of Action

The mechanism of action of 5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : {5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol (CAS 924871-25-0)
  • Key Difference: The methanol group replaces the carboxylic acid at position 3 of the dihydroisoxazole ring.
  • Impact: Reduced acidity and hydrogen-bonding capacity compared to the target compound. The methanol group may lower solubility in polar solvents and alter pharmacokinetic properties .
Compound B : (R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid (CAS 824394-11-8)
  • Key Difference: An amino acid side chain (2-amino-2-carboxyethyl) is attached to the dihydroisoxazole ring.
  • This compound may exhibit higher bioavailability or receptor affinity compared to the target compound .

Core Heterocycle Variations

Compound C : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-3-{[3-(4-ethoxyphenyl)ureido]methyl}-1-methylpyrrolidine-3-carboxylic acid
  • Key Difference : Pyrrolidine replaces the dihydroisoxazole core.
  • The ureido substituent introduces additional hydrogen-bonding sites, which may enhance specificity .
Compound D : 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
  • Key Difference : An imidazole-ester structure replaces the dihydroisoxazole-carboxylic acid system.
  • The ester group may confer higher metabolic lability compared to the carboxylic acid .

Benzodioxol Derivatives with Simplified Substituents

Compound E : 6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid
  • Key Difference : Lacks the dihydroisoxazole-methyl group.
  • Impact : Simpler structure with fewer steric constraints, possibly improving crystallinity. The absence of the heterocyclic ring reduces molecular weight and may limit interactions with hydrophobic targets .

Structural and Physicochemical Data Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound C₁₄H₁₅NO₇* ~309.28 Carboxylic acid, dihydroisoxazole High polarity, hydrogen-bond donor
Compound A C₁₄H₁₇NO₆ 295.29 Methanol, dihydroisoxazole Moderate solubility in alcohols
Compound B C₇H₁₀N₂O₅ 202.17 Amino acid, dihydroisoxazole Zwitterionic, high water solubility
Compound E C₁₀H₁₀O₆ 226.18 Carboxylic acid Crystalline, acidic

*Estimated based on structural analysis.

Pharmacological and Functional Implications

  • The target compound’s carboxylic acid group enhances ionic interactions with biological targets (e.g., enzymes, receptors), while the benzodioxol moiety contributes to membrane permeability.
  • Compared to Compound C (pyrrolidine-ureido), the dihydroisoxazole core may reduce metabolic degradation due to ring strain and stability.

Biological Activity

5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following molecular attributes:

  • Molecular Formula : C₁₄H₁₇N₁O₆
  • Molecular Weight : 285.29 g/mol
  • CAS Number : 924861-82-5

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. It has been noted for its potential in modulating several biochemical pathways:

  • Antioxidant Activity : The presence of methoxy groups in the benzodioxole moiety contributes to its ability to scavenge free radicals, thus exhibiting antioxidant properties.
  • Anti-inflammatory Effects : Research indicates that isoxazole derivatives can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
  • Antimicrobial Properties : Preliminary studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.

Biological Activity Overview

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryInhibits cytokine production; reduces inflammation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity of related isoxazole compounds using DPPH radical scavenging assays. Results indicated that the compound significantly reduced DPPH levels, showcasing its potential as an antioxidant agent.
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases.
  • Antimicrobial Efficacy :
    • A series of experiments assessed the antimicrobial properties of similar benzodioxole derivatives against various bacterial strains. The results showed that these compounds exhibited notable inhibitory effects on both Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of benzodioxole derivatives with isoxazole precursors. Optimization requires adjusting catalysts (e.g., sodium acetate in acetic acid), reflux duration (3–5 hours), and purification via recrystallization from DMF/acetic acid mixtures . Computational screening (e.g., quantum chemical calculations) can narrow experimental parameters, reducing trial-and-error approaches .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) confirm molecular weight and composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substitution patterns on the benzodioxole and isoxazole rings. Purity is validated via HPLC with UV detection, referencing PubChem protocols .

Q. How does the compound’s solubility profile impact in vitro bioactivity assays?

  • Methodological Answer : The carboxylic acid moiety enhances water solubility at physiological pH, but lipophilic benzodioxole groups may require dimethyl sulfoxide (DMSO) for initial solubilization. Solvent effects on biological targets (e.g., enzymes) must be controlled using <0.1% DMSO in assay buffers to avoid denaturation .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets like protein kinases?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding affinities to kinase ATP-binding pockets. Density functional theory (DFT) calculations assess electronic properties of the dihydroisoxazole ring, correlating with inhibitory activity. Experimental validation via kinase inhibition assays (e.g., ADP-Glo™) quantifies IC₅₀ values .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxole ring to reduce cytochrome P450-mediated oxidation. Deuterium labeling at labile methoxy groups (e.g., -OCD₃) prolongs half-life, as seen in related compounds . Stability is assessed via liver microsomal assays and LC-MS metabolite profiling .

Q. What methodologies resolve contradictions in reported anti-inflammatory vs. cytotoxic effects?

  • Methodological Answer : Dose-response studies in primary immune cells (e.g., macrophages) and cancer cell lines differentiate therapeutic windows. Transcriptomic profiling (RNA-seq) identifies pathways like NF-κB (anti-inflammatory) vs. caspase-3 (apoptotic). Species-specific effects are tested using humanized mouse models .

Data Contradiction Analysis

Reported Bioactivity Potential Resolution Strategy Key References
Variability in kinase inhibition (IC₅₀ 1–10 µM)Standardize assay conditions (ATP concentration, incubation time) and use isoform-specific kinase constructs.
Discrepant solubility in polar solventsRe-evaluate pH-dependent ionization using potentiometric titration (e.g., Sirius T3) and correlate with logP values.

Comparative Bioactivity of Structural Analogues

CompoundStructural FeatureBioactivity (IC₅₀)Unique Mechanism
Ethyl 8-Hydroxy-5-methyl-6-oxo...Imidazo[1,5-a] coreSedative (GABA-A agonism)Targets CNS receptors
6-[E]-2-(1,3-benzodioxol...)Ethenyl substituentAntioxidant (Nrf2 activation)Scavenges ROS in neuronal cells
Target CompoundDihydroisoxazole-carboxylic acidDual kinase inhibition (CDK2/EGFR)Synergistic apoptosis in cancer models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.